molecular formula C11H22N2O B8784361 2-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide

2-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide

Cat. No.: B8784361
M. Wt: 198.31 g/mol
InChI Key: XEYBLSNXGXNWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide typically involves the reaction of 2-methylpropanoyl chloride with 2-(piperidin-1-yl)ethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring in the compound can interact with binding sites on proteins, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-piperidin-1-ylethylpropanamide
  • 2-methyl-N-(2-pyrrolidin-1-ylethyl)propanamide
  • 2-methyl-N-(2-morpholin-1-ylethyl)propanamide

Uniqueness

2-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The piperidine ring can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design and other applications.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

2-methyl-N-(2-piperidin-1-ylethyl)propanamide

InChI

InChI=1S/C11H22N2O/c1-10(2)11(14)12-6-9-13-7-4-3-5-8-13/h10H,3-9H2,1-2H3,(H,12,14)

InChI Key

XEYBLSNXGXNWRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCCN1CCCCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(2-Piperidin-1-ylethyl)amine was treated with 2-methylpropanoyl chloride in the presence of triethylamine to obtain 2-methyl-N-(2-piperidin-1-ylethyl)propanamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.